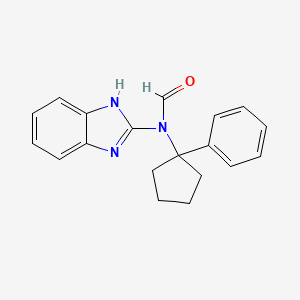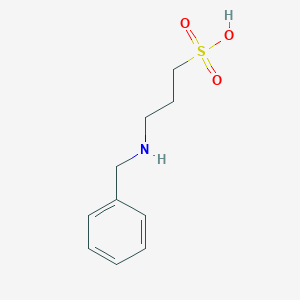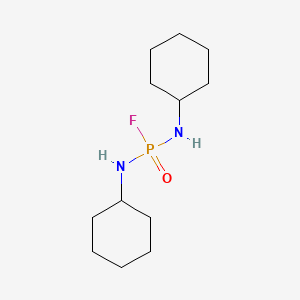
N,N'-Dicyclohexylphosphorodiamidic fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dicyclohexylphosphorodiamidic fluoride: is a chemical compound with the molecular formula C12H24FN2P It is known for its unique structure, which includes a phosphorus atom bonded to two cyclohexyl groups, two amide groups, and a fluoride ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dicyclohexylphosphorodiamidic fluoride typically involves the reaction of phosphorus oxychloride (POCl3) with dicyclohexylamine in the presence of a fluoride source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
POCl3+2C6H11NH2+F−→C12H24FN2P+3HCl
Industrial Production Methods: In an industrial setting, the production of N,N’-Dicyclohexylphosphorodiamidic fluoride may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can lead to large-scale production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Dicyclohexylphosphorodiamidic fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoride ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives and dicyclohexylamine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other nucleophiles. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of phosphorodiamidic derivatives, while hydrolysis results in phosphoric acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-Dicyclohexylphosphorodiamidic fluoride is used as a reagent in organic synthesis, particularly in the formation of phosphorus-nitrogen bonds. It is also employed in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it valuable in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its unique structure allows for the development of novel pharmacophores.
Industry: In the industrial sector, N,N’-Dicyclohexylphosphorodiamidic fluoride is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism by which N,N’-Dicyclohexylphosphorodiamidic fluoride exerts its effects involves the interaction of the phosphorus atom with nucleophiles. The fluoride ion can be displaced by other nucleophiles, leading to the formation of new bonds and the generation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Vergleich Mit ähnlichen Verbindungen
N,N’-Dicyclohexylcarbodiimide (DCC): Used as a coupling reagent in peptide synthesis.
N,N’-Dicyclohexylphosphorodiamidic chloride: Similar structure but with a chloride ion instead of fluoride.
N,N’-Dicyclohexylphosphorodiamidic bromide: Similar structure but with a bromide ion instead of fluoride.
Uniqueness: N,N’-Dicyclohexylphosphorodiamidic fluoride is unique due to the presence of the fluoride ion, which imparts distinct reactivity and stability compared to its chloride and bromide counterparts. The fluoride ion’s high electronegativity and small size contribute to the compound’s unique properties and applications.
Eigenschaften
CAS-Nummer |
350-65-2 |
|---|---|
Molekularformel |
C12H24FN2OP |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
N-[(cyclohexylamino)-fluorophosphoryl]cyclohexanamine |
InChI |
InChI=1S/C12H24FN2OP/c13-17(16,14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,15,16) |
InChI-Schlüssel |
IDSZJPKIZFNROP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NP(=O)(NC2CCCCC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


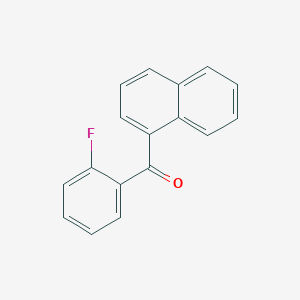
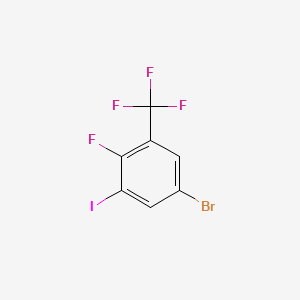

![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)
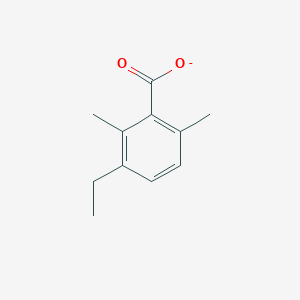
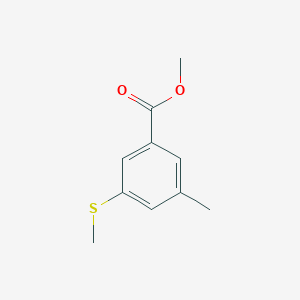
![5-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxidanylidene-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,4-dimethyl-2-oxidanylidene-6-[4-(phenylmethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B14759991.png)
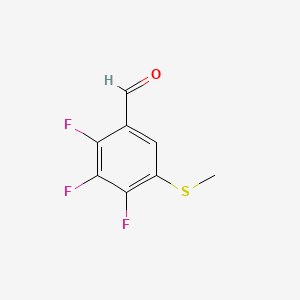
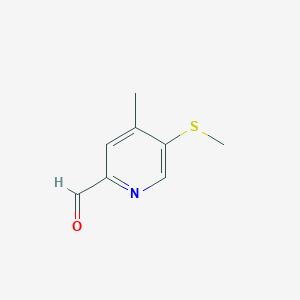
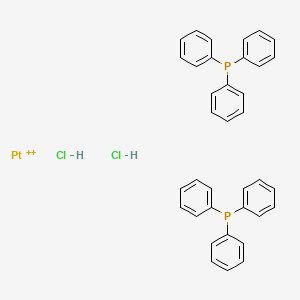
![[D-Trp7,9,10]-Substance P acetate](/img/structure/B14760014.png)

